3-Difluoromethyl-4-nitro-5-phenylpyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)8-9(15(16)17)7(13-14-8)6-4-2-1-3-5-6/h1-5,10H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNZJQBVWLMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethyl 4 Nitro 5 Phenylpyrazole and Its Analogues
General Strategies for Pyrazole (B372694) Core Construction
The formation of the pyrazole ring is typically achieved through reactions that create the N-N bond and the requisite carbon-nitrogen bonds of the heterocycle. Two of the most powerful and versatile strategies for this purpose are cyclocondensation reactions with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions.
Cyclocondensation Reactions with Hydrazine Derivatives
Cyclocondensation reactions involving a binucleophilic hydrazine or its derivatives with a 1,3-dielectrophilic species represent the most classical and widely employed method for pyrazole synthesis. The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern of the final pyrazole product.
The reaction of a 1,3-dicarbonyl compound with hydrazine is a foundational method for pyrazole synthesis. To achieve the target 3-difluoromethyl-5-phenylpyrazole precursor, a plausible 1,3-dicarbonyl starting material would be a difluoromethylated β-diketone, such as 4,4-difluoro-1-phenyl-1,3-butanedione. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of this diketone with hydrazine would be expected to yield primarily 3-difluoromethyl-5-phenylpyrazole, which could then undergo nitration to introduce the nitro group at the 4-position.
A key consideration in this approach is the regioselectivity when using substituted hydrazines. However, with unsubstituted hydrazine, the primary product is determined by the relative reactivity of the two carbonyl groups in the β-diketone.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 4,4-Difluoro-1-phenyl-1,3-butanedione | Hydrazine | 3-Difluoromethyl-5-phenylpyrazole | Acidic or basic catalysis |
This table represents a proposed reaction based on established principles of pyrazole synthesis.
Another robust method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govuclm.es This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of water. For the synthesis of the target compound, a potential precursor would be a difluoromethylated chalcone (B49325) analogue.
The reaction of such an α,β-unsaturated ketone with hydrazine would initially form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the initial Michael addition is a crucial factor in determining the final substitution pattern of the pyrazole ring. Subsequent nitration of the resulting 3-difluoromethyl-5-phenylpyrazole would be necessary to obtain the final product.
| Precursor Type | Hydrazine Derivative | Intermediate | Final Product (after oxidation & nitration) |
| Difluoromethylated α,β-unsaturated ketone | Phenylhydrazine | Pyrazoline | 3-Difluoromethyl-4-nitro-5-phenylpyrazole |
This table illustrates a potential synthetic pathway using an α,β-unsaturated carbonyl precursor.
Furandiones have also been utilized as precursors for the synthesis of pyrazole derivatives. For instance, the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with hydrazones can lead to the formation of pyrazole derivatives. researchgate.net While a direct application for the synthesis of this compound is not explicitly detailed, this methodology highlights the versatility of heterocyclic precursors in constructing the pyrazole ring. A hypothetical difluoromethylated furandione could potentially serve as a synthon in a similar reaction sequence.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for the synthesis of five-membered heterocyclic rings, including pyrazoles. wikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile.
The [3+2] cycloaddition of nitrile imines with alkynes is a direct and efficient method for the synthesis of pyrazoles. chim.it To construct the desired 3-difluoromethyl-5-phenylpyrazole, a plausible route would involve the reaction of a difluoroacetonitrile (B1347018) imine with phenylacetylene. Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base.
This method is attractive due to its potential for high regioselectivity, which is controlled by the electronic and steric properties of both the nitrile imine and the alkyne. The resulting 3-difluoromethyl-5-phenylpyrazole could then be subjected to nitration to introduce the nitro group at the 4-position.
| 1,3-Dipole | Dipolarophile | Product |
| Difluoroacetonitrile imine | Phenylacetylene | 3-Difluoromethyl-5-phenylpyrazole |
This table outlines a proposed 1,3-dipolar cycloaddition route.
Strategies Employing Fluorinated Diazoalkanes
The use of fluorinated diazoalkanes, particularly difluorodiazoethane (CF₂HCHN₂), represents a potent strategy for the direct incorporation of a difluoromethyl group during the construction of the pyrazole ring. This method typically involves a [3+2] cycloaddition reaction between the fluorinated 1,3-dipole (the diazoalkane) and a suitable dipolarophile, such as an alkyne or alkene. researchgate.netsci-hub.se
The in-situ generation of difluorodiazoethane from precursors like difluoroethylamine is often preferred for safety and practicality, especially on a larger scale. sci-hub.se This transient dipole can then react with an appropriately substituted alkyne. For the synthesis of a 3-difluoromethyl-5-phenylpyrazole scaffold, the reaction would employ a phenyl-substituted alkyne. The subsequent introduction of the nitro group at the C4 position would be required to achieve the final target molecule.
Koenigs and colleagues developed a method for generating CF₂HCHN₂ in a continuous flow system, which allows for safer handling and immediate reaction with electron-deficient alkynes, yielding difluoromethylated pyrazoles in high yields (71-99%). sci-hub.se This approach, however, has limitations, as nonactivated alkynes may not react under standard conditions. sci-hub.se
Table 1: Examples of [3+2] Cycloaddition using Difluorodiazoethane (CF₂HCHN₂) with Alkynes
| Alkyne Reactant | Product | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate | 99 | sci-hub.se |
| Methyl propiolate | Methyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate | 71 | sci-hub.se |
| Ethyl phenylpropiolate | Ethyl 5-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | (Not Specified) | sci-hub.se |
This table illustrates the utility of difluorodiazoethane in synthesizing various 3-difluoromethyl pyrazoles through cycloaddition reactions.
Multicomponent Reaction (MCR) Approaches to Pyrazoles
For the synthesis of polysubstituted pyrazoles, MCRs can be designed to assemble the heterocyclic core and introduce multiple substituents concurrently. A potential MCR approach for a 3-difluoromethyl-5-phenylpyrazole derivative could involve the reaction of a difluoromethylated 1,3-dicarbonyl compound, a phenyl-substituted hydrazine, and another component to guide the regiochemistry. While specific MCRs for this compound are not explicitly detailed in the literature, the principles of MCRs in pyrazole synthesis are well-established. nih.govrsc.org For instance, a one-pot, copper-free reaction involving a chloroaldehyde, an alkyne, and an amine has been used to successfully synthesize pyrazolopyridines under microwave heating, demonstrating the power of MCRs in creating complex heterocyclic systems in high yields. nih.gov
Introduction of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a crucial substituent in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl or thiol groups while enhancing metabolic stability and lipophilicity. nih.gov Its introduction can be achieved through various methods, including direct functionalization of a pre-existing pyrazole ring or by using building blocks already containing the CF₂H moiety.
Direct Difluoromethylation of Pyrazole Precursors
Direct difluoromethylation involves the introduction of the CF₂H group onto a pre-formed pyrazole scaffold. This can be achieved through N-difluoromethylation or C-H difluoromethylation.
N-difluoromethylation of pyrazoles has been developed using simple and commercially available reagents like chlorodifluoromethane (B1668795) (ClCHF₂). researchgate.netresearchgate.net This method provides an environmentally benign and cost-effective route to N-difluoromethylated pyrazoles. researchgate.net
Direct C-H difluoromethylation of heteroarenes is a more challenging but highly desirable transformation. While methods for direct C-H difluoromethylation of pyrazoles are still evolving, strategies developed for other heterocycles, such as pyridines, offer insight. These methods often involve radical processes using reagents that generate CF₂H radicals. nih.govnih.gov For instance, a novel reagent, sodium difluoromethanesulfinate (DFMS), has been shown to effectively transfer a CF₂H unit to various organic substrates, including heteroarenes, under mild, open-flask conditions. nih.gov
Integration of Difluoromethylated Building Blocks
An alternative and widely used strategy is to construct the pyrazole ring using a starting material that already contains the difluoromethyl group. This approach offers excellent control over the position of the CF₂H substituent.
A prominent example is the use of difluoroacetohydrazonoyl bromides as stable and effective difluoromethyl building blocks. researchgate.netnih.govbohrium.com These reagents undergo [3+2] cycloaddition reactions with electron-deficient olefins or alkynes under mild conditions to produce a variety of CF₂H-substituted pyrazolines and pyrazoles with good regioselectivity and in good yields. researchgate.netbohrium.com This method is versatile, tolerating a range of functional groups. researchgate.net
Another approach involves the synthesis and subsequent functionalization of N-difluoromethylpyrazoles. arkat-usa.org These compounds can be prepared and then subjected to reactions like bromination or chlorination to introduce other substituents, serving as versatile precursors for more complex derivatives. researchgate.netarkat-usa.org
Table 2: Synthesis of CF₂H-Pyrazoles using Difluoroacetohydrazonoyl Bromides
| Olefin/Alkyne Reactant | Reaction Conditions | Product Type | Yield (%) | Reference |
| Dimethyl maleate | Et₃N, CH₂Cl₂, rt | Pyrazoline | 90 | bohrium.com |
| Acrylonitrile | Et₃N, CH₂Cl₂, rt | Pyrazoline | 85 | bohrium.com |
| 3-EWG-Chromones | Et₃N, CH₂Cl₂, rt | Fused Pyrazoline/Pyrazole | 65-92 | researchgate.net |
| 2-Acylacetonitrile | Et₃N, CH₂Cl₂, rt | Fully substituted pyrazole | (Not Specified) | bohrium.com |
This table highlights the versatility of difluoroacetohydrazonoyl bromides in constructing difluoromethylated pyrazole systems.
Stereoselective and Regioselective Difluoromethylation Strategies
Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of isomers. conicet.gov.ar The synthesis of this compound requires precise control to place the difluoromethyl, nitro, and phenyl groups at the correct positions.
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as solvents has been shown to dramatically increase the regioselectivity in the formation of N-substituted pyrazoles. conicet.gov.ar This effect is attributed to the unique solvent properties of fluorinated alcohols, which can influence the reaction pathway.
In the context of building block approaches, the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with dipolarophiles is often highly regioselective, providing a reliable method for controlling the placement of the CF₂H group. nih.govbohrium.com Similarly, cycloaddition reactions involving 4-trifluoromethylsydnones with alkynes proceed regioselectively to afford 5-trifluoromethylpyrazoles. nih.gov While this example is for a CF₃ group, the principle of using mesoionic reagents to control regioselectivity is applicable.
For direct C-H functionalization, achieving regioselectivity is paramount. Guided C–H activation, where a directing group steers the reaction to a specific position, is a powerful strategy. For example, transition-metal-catalyzed arylation of 4-nitropyrazoles has been developed to selectively functionalize the C5 position. acs.org Similar principles could be applied to direct a difluoromethylating reagent.
Functionalization with Nitro and Phenyl Substituents
The introduction of the nitro and phenyl groups can be accomplished either by incorporating them into the starting materials before ring formation or by functionalizing the pyrazole core after its synthesis.
The phenyl group at the C5 position can be introduced by using a phenyl-substituted building block. For instance, in a classical Knorr-type synthesis, a 1-phenyl-1,3-dicarbonyl compound could be reacted with a hydrazine that carries the precursor for the C3-difluoromethyl group. Alternatively, a phenyl-substituted alkyne can be used in a cycloaddition reaction. sci-hub.se
The nitro group is a strong electron-withdrawing group and is typically introduced at the C4 position of the pyrazole ring through electrophilic nitration using standard nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. The electronic properties of the existing substituents on the pyrazole ring will direct the nitration. Electron-donating groups at C3 and C5 would activate the C4 position for electrophilic attack.
A divergent and regioselective approach for the synthesis of 5-aryl-4-nitro-1H-pyrazoles has been developed through the guided transition-metal-catalyzed arylation of 4-nitropyrazoles. acs.org This method provides a tool for the late-stage functionalization of the pyrazole scaffold. Another strategy involves the reaction of N-monosubstituted hydrazones with nitroolefins, which provides a regioselective one-pot synthesis of substituted pyrazoles. organic-chemistry.org This reaction proceeds through a nitropyrazolidine intermediate. organic-chemistry.org
Directed Nitration Procedures for Pyrazole Systems
The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution, with the C4 position being the most electronically rich and sterically accessible site for attack. rrbdavc.orgpharmaguideline.comresearchgate.net This inherent reactivity makes direct nitration a primary method for introducing the nitro group at the desired position.
The most common and well-established procedure for the C4-nitration of pyrazoles involves treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). scribd.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction typically proceeds by adding the pyrazole substrate to the pre-mixed nitrating acids at controlled temperatures, often starting at 0 °C and allowing the reaction to proceed at room or slightly elevated temperatures. The reaction mechanism is believed to involve the electrophilic attack of the nitronium ion on the pyrazolium (B1228807) ion (the protonated form of the pyrazole) in strongly acidic media. nih.gov
Alternative nitrating systems have also been developed, which can be effective for substrates that are sensitive to strong acids. These include reagents like fuming nitric acid in combination with fuming sulfuric acid or the use of N-nitropyrazole derivatives, which can act as powerful nitrating agents under milder conditions. nih.gov
| Nitrating Agent | Typical Conditions | Position of Nitration | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0 °C to RT | C4 | scribd.com |
| Fuming HNO₃ / Fuming H₂SO₄ | Controlled temperature | C4 | nih.gov |
| N-Nitropyrazole | Organic solvent, Lewis acid catalyst | Varies (transnitration) | nih.gov |
| HNO₃ / Ac₂O | Low temperature | N1 (initially), rearranges to C3/C5 | nih.gov |
Phenyl Ring Incorporation and Derivatization Techniques
Incorporation of the phenyl group at the C5 position of the pyrazole ring is typically achieved during the initial ring synthesis. The Knorr pyrazole synthesis and its variations remain the most fundamental and widely used methods. This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.
To obtain a 5-phenyl substituted pyrazole, a 1-phenyl-1,3-dicarbonyl compound is used as the key precursor. For instance, the reaction of 1-phenylbutane-1,3-dione with hydrazine hydrate (B1144303) will yield 3-methyl-5-phenyl-1H-pyrazole. The regioselectivity of this condensation determines whether the phenyl group resides at position 3 or 5. By selecting a precursor like 4,4-difluoro-1-phenyl-1,3-butanedione, the phenyl group is fixed at one end of the dicarbonyl system, leading to the formation of a pyrazole with a phenyl group at C5 and a difluoromethyl group at C3 upon reaction with hydrazine.
Sequential and Convergent Synthetic Routes to the DNPP Framework
Synthesizing the target molecule, this compound, can be approached through two primary strategies: sequential (linear) synthesis or convergent synthesis.
Sequential Route: This approach involves the step-by-step modification of a pyrazole core. The most viable sequential pathway would start with the synthesis of the known compound 3-difluoromethyl-5-phenyl-1H-pyrazole. chemnet.comchemsrc.com This precursor would then be subjected to electrophilic nitration.
Step 1: Synthesis of 3-Difluoromethyl-5-phenyl-1H-pyrazole. This can be accomplished via the Knorr synthesis, by reacting a suitable precursor such as 4,4-difluoro-1-phenylbutane-1,3-dione (B1586453) with hydrazine hydrate.
Step 2: Nitration. The synthesized 3-difluoromethyl-5-phenyl-1H-pyrazole is then treated with a nitrating agent, such as a mixture of nitric and sulfuric acid, to introduce the nitro group regioselectively at the C4 position. The electron-withdrawing nature of the difluoromethyl group and the phenyl group would not be expected to alter the inherent C4-directing nature of the pyrazole ring in electrophilic substitution.
Convergent Route: A convergent strategy involves preparing key fragments of the molecule separately and then combining them. For DNPP, this could involve the 1,3-dipolar cycloaddition of a difluoromethyl-containing dipole with a substituted phenyl alkyne. However, a more practical approach would be a variation of the Knorr synthesis using a more complex dicarbonyl precursor.
Preparation of Precursor: Synthesis of a highly functionalized β-dicarbonyl compound, such as 2-nitro-1-phenyl-4,4-difluorobutane-1,3-dione.
Cyclization: Reaction of this dicarbonyl precursor with hydrazine hydrate would directly form the this compound ring in a single cyclization step. While conceptually efficient, the synthesis of the required nitro-substituted dicarbonyl precursor can be challenging.
| Route Type | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Sequential | 1. Synthesis of 3-(CHF₂)-5-phenylpyrazole. 2. C4-Nitration. | Utilizes known precursor and reliable, well-established nitration chemistry. | Potentially lower overall yield over multiple steps. |
| Convergent | 1. Synthesis of a nitro-difluoro-phenyl β-diketone. 2. Cyclization with hydrazine. | Fewer steps in the main sequence. | Synthesis of the complex acyclic precursor is difficult and may have low yields. |
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms governing the formation and functionalization of the pyrazole ring is critical for controlling selectivity and optimizing reaction conditions.
Elucidation of Reaction Mechanisms and Intermediates
The Knorr pyrazole synthesis mechanism involves the initial nucleophilic attack of a terminal nitrogen of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence, leading to the formation of the stable aromatic pyrazole ring.
Investigation of Regioselectivity and Stereochemical Control
Regioselectivity is a paramount concern in pyrazole synthesis. In the context of DNPP synthesis, two key regiochemical outcomes must be controlled:
Ring Formation: When using an unsymmetrical 1,3-dicarbonyl precursor like 4,4-difluoro-1-phenylbutane-1,3-dione, the cyclization with hydrazine (NH₂NH₂) leads to a single pyrazole product with respect to the C3 and C5 substitution pattern, as the parent hydrazine is symmetric. However, if a substituted hydrazine were used, a mixture of N1-substituted regioisomers could form, a challenge that can sometimes be mitigated by using solvents like fluorinated alcohols which can influence the selectivity. acs.org
Nitration: As discussed, the electrophilic substitution of the pyrazole ring is highly regioselective for the C4 position. researchgate.netscribd.com This is a result of the electronic properties of the heterocyclic ring, where the electron-donating character of the nitrogen atoms preferentially activates the C4 position towards electrophiles, while deactivating the adjacent C3 and C5 positions. nih.govmdpi.com
Stereochemical control is not a factor in the synthesis of the aromatic DNPP molecule itself.
Role of Catalysis in DNPP Synthesis
While the core reactions of Knorr synthesis and nitration are often performed without specific metal catalysts, catalysis can play a significant role in the synthesis of the required precursors.
Lewis Acid Catalysis: The formation of 1,3-dicarbonyl compounds, which are the key building blocks for the pyrazole ring, can be facilitated by Lewis acid catalysts such as aluminum chloride (AlCl₃) or samarium(III) chloride (SmCl₃). These catalysts can promote Claisen condensation or acylation reactions to build the dicarbonyl framework. researchgate.net
Transition Metal Catalysis: Modern synthetic methods increasingly rely on transition-metal catalysis for the functionalization of heterocyclic rings. While not essential for the proposed primary routes to DNPP, techniques like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) or copper-catalyzed reactions could be employed to synthesize derivatized phenyl precursors or to functionalize a pre-existing pyrazole ring at specific positions if halo-substituted intermediates are used. rsc.orgresearchgate.net For instance, a 5-halopyrazole could be coupled with phenylboronic acid to install the phenyl ring.
Chemical Reactivity and Transformational Chemistry of 3 Difluoromethyl 4 Nitro 5 Phenylpyrazole
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring in this compound is substituted with strongly electron-withdrawing groups, namely the 3-difluoromethyl and 4-nitro moieties. This electronic landscape significantly governs its chemical reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems. However, in the case of 3-Difluoromethyl-4-nitro-5-phenylpyrazole, the pyrazole ring is heavily deactivated towards electrophilic attack. The combined electron-withdrawing effects of the nitro and difluoromethyl groups substantially reduce the electron density of the pyrazole ring, making it much less nucleophilic and thus less reactive towards electrophiles. imperial.ac.uk Furthermore, the C4 position, which is the typical site for electrophilic substitution in unsubstituted pyrazoles, is already occupied by the nitro group.
Consequently, electrophilic substitution is more likely to occur on the C5-phenyl ring. The pyrazole moiety, being electron-deficient, acts as a deactivating group on the attached phenyl ring. This deactivation arises from the electron-withdrawing nature of the pyrazole's nitrogen atoms. Such deactivating groups typically direct incoming electrophiles to the meta-positions of the phenyl ring. Therefore, under forcing conditions that could overcome the deactivation, electrophilic attack on the phenyl group of this compound would be expected to yield primarily the meta-substituted product.
Nucleophilic Reactivity on Ring Atoms
The electron-deficient nature of the pyrazole ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the strongly electron-withdrawing nitro group at the C4 position, in conjunction with the difluoromethyl group at C3, significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles. numberanalytics.comnumberanalytics.com
The most probable site for nucleophilic attack is the C5 position, which is activated by the para-nitro group. This is a classic SNAr scenario where a nucleophile attacks the carbon bearing a leaving group (in this case, potentially the phenyl group, although less common, or if a suitable leaving group were present at C5), and the resulting negative charge is stabilized by the nitro group through resonance. libretexts.orgnih.gov The intermediate formed during this process is a resonance-stabilized Meisenheimer complex. numberanalytics.com The reaction's progression would then involve the departure of the leaving group to restore the aromaticity of the pyrazole ring.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Position on Pyrazole Ring | Susceptibility to Nucleophilic Attack | Rationale |
|---|---|---|
| C3 | Low | While bearing an electron-withdrawing CHF2 group, it is not as strongly activated for SNAr as C5. |
| C4 | Very Low | The site of the strongly electron-withdrawing nitro group, which activates other positions but is not typically displaced itself in SNAr. |
Ring-Opening and Rearrangement Processes
A plausible, though unconfirmed, pathway could involve the transformation of the nitro group into a nitrene under reductive or photolytic conditions. This highly reactive intermediate could then trigger intramolecular reactions, potentially leading to ring fragmentation or rearrangement to form other heterocyclic systems. Such reactions are often complex and dependent on the specific reaction conditions and the presence of other functional groups.
Transformations Involving the Difluoromethyl Moiety
The difluoromethyl (CHF2) group is not merely a passive substituent; it actively participates in and influences the chemical reactivity of the molecule.
Derivatization Reactions of the CHF2 Group
The C-H bond of the difluoromethyl group is acidic enough to be functionalized. Direct C-H difluoromethylation of heterocycles is a known process, and conversely, the C-H bond of an existing CHF2 group can be a site for further reactions. nih.gov
One potential derivatization pathway is through deprotonation of the CHF2 group using a strong base to generate a difluoromethyl anion. This nucleophilic species could then react with various electrophiles, allowing for the introduction of new functional groups at this position.
Another avenue for derivatization is through radical-mediated C-H functionalization. Under appropriate conditions, the C-H bond can be homolytically cleaved to form a radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Impact on Acidity and Hydrogen Bonding Interactions
The difluoromethyl group significantly influences the electronic properties of the pyrazole ring, which in turn affects its acidity and hydrogen bonding capabilities.
The N-H proton of the pyrazole ring in this compound is expected to be considerably acidic. This is due to the cumulative electron-withdrawing inductive effects of both the 4-nitro and the 3-difluoromethyl groups. These groups stabilize the conjugate base (pyrazolide anion) formed upon deprotonation, thereby lowering the pKa of the N-H proton compared to unsubstituted pyrazole. nih.govnih.gov While the pKa of unsubstituted pyrazole is approximately 14.2, the presence of these strong electron-withdrawing groups would likely lower the pKa significantly, making the compound a relatively strong N-H acid. ias.ac.in
The difluoromethyl group itself can act as a hydrogen bond donor. acs.orgbeilstein-journals.orgresearchgate.net The hydrogen atom of the CHF2 group is polarized due to the high electronegativity of the two fluorine atoms, enabling it to participate in hydrogen bonding with suitable acceptors, such as oxygen or nitrogen atoms in solvents or other molecules. bohrium.combohrium.com This hydrogen bonding capability can influence the molecule's conformation, solubility, and interactions with biological targets.
Table 2: Potential Hydrogen Bonding Interactions of this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| Pyrazole N-H | Solvent, other molecules (e.g., carbonyl oxygen) | Intermolecular | Influences solubility and crystal packing. |
| CHF2 C-H | Solvent, other molecules (e.g., lone pairs on N or O) | Intermolecular | Can contribute to binding affinity in biological systems. acs.orgbeilstein-journals.orgresearchgate.net |
Reactivity and Modifications of the Nitro Group
The nitro group at the C4 position of the pyrazole ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity and electronic landscape. Its presence deactivates the pyrazole ring toward electrophilic substitution but makes it and the attached substituents susceptible to other transformations.
The conversion of the 4-nitro group to a 4-amino group is a pivotal transformation, yielding 4-amino-3-difluoromethyl-5-phenylpyrazole, a versatile intermediate for the synthesis of more complex heterocyclic systems and compounds with potential biological activity. The selection of a reduction strategy is crucial to ensure high chemoselectivity, avoiding the reduction of other functional groups within the molecule. A variety of reagents and catalytic systems have been developed for the reduction of nitro groups on aromatic and heteroaromatic rings, which are applicable to 4-nitropyrazoles.
Catalytic hydrogenation is a widely employed method, often utilizing palladium on carbon (Pd/C) with a hydrogen source. commonorganicchemistry.commit.edu This method is highly efficient but may lack selectivity if other reducible groups, such as alkenes or alkynes, are present. For more selective reductions, various chemical reducing agents and metal-based systems are effective. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and reliable method for this transformation. commonorganicchemistry.comresearchgate.net Other common metal/acid systems include iron or zinc in acidic media. commonorganicchemistry.comresearchgate.netresearchgate.net
Hydrazine-based reductions also offer excellent yields. For instance, the use of a Nickel-Rhenium (Ni-Re) aqueous slurry with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent has been reported as a smooth and high-yielding method for reducing nitro-pyrazoles. researchgate.net More recently, iron-catalyzed reductions using hydrazine hydrate have been developed for the synthesis of pyrazole-diamines from their corresponding dinitro precursors, demonstrating high efficiency. rsc.org For milder conditions, systems like sodium borohydride (B1222165) (NaBH₄) in combination with a nickel(II) or cobalt(II) salt can be employed. researchgate.netjsynthchem.com
The following table summarizes various strategies for the reduction of aromatic and heteroaromatic nitro compounds, which can be applied to this compound.
| Reagent / Catalyst System | Solvent | Conditions | Comments | Reference(s) |
| H₂ / Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, Atmospheric or higher pressure | Highly efficient, but may reduce other functional groups. | commonorganicchemistry.commit.edu |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | A classic, robust method for selective nitro reduction. | commonorganicchemistry.comresearchgate.net |
| Fe / NH₄Cl | Ethanol / Water | Room Temperature | Milder workup compared to SnCl₂/HCl. | researchgate.net |
| Ni-Re (aqueous slurry) / N₂H₄·H₂O | Ethanol or 2-Propanol | 40-50 °C | High yields (80-95%) reported for nitro-pyrazoles. | researchgate.net |
| Fe catalyst / N₂H₄·H₂O | Dioxane / Water | 80 °C | Efficient for dinitropyrazole reduction. | rsc.org |
| NaBH₄ / NiCl₂ or CoCl₂ | Methanol | Room Temperature or 50 °C | Mild conditions. | researchgate.netjsynthchem.com |
| Zn / Acetic Acid | Acetic Acid | Room Temperature | Mild method that tolerates other reducible groups. | commonorganicchemistry.com |
The nitro group at the C4 position exerts a profound influence on the electronic properties of the pyrazole ring through its strong electron-withdrawing nature via both inductive (-I) and resonance (-M) effects. This electronic pull has several significant consequences for the molecule's reactivity.
Firstly, the electron density of the pyrazole ring is significantly diminished. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. mdpi.com Nitration of pyrazoles typically occurs at the C4 position; since this position is already occupied, further electrophilic attack on the ring is highly disfavored. semanticscholar.org
Secondly, the electron-withdrawing effect of the nitro group enhances the acidity of the N-H proton of the pyrazole ring, making it more readily deprotonated by a base. nih.gov This is an important consideration in reactions involving the pyrazole anion as a nucleophile.
Phenyl Substituent Functionalization
The phenyl ring at the C5 position of the pyrazole core offers a site for further molecular elaboration. Its reactivity can be modulated to introduce additional functional groups, thereby expanding the chemical space accessible from the parent molecule.
Electrophilic aromatic substitution on the C5-phenyl ring is a viable strategy for introducing new substituents. The regioselectivity of these reactions is influenced by the directing effects of the pyrazole ring and the reaction conditions. The pyrazole ring, connected at C5, generally acts as a deactivating group towards electrophilic substitution on the phenyl ring, directing incoming electrophiles primarily to the meta and para positions.
Studies on the nitration of 1,5-diphenylpyrazole provide valuable insights. When nitrated with a potent nitrating mixture like nitric acid in sulfuric acid, dinitration occurs, yielding the 1,5-di(p-nitrophenyl)pyrazole. cdnsciencepub.comcdnsciencepub.com This indicates that the para position of the C5-phenyl ring is susceptible to electrophilic attack. Conversely, using a milder nitrating agent such as nitric acid in acetic anhydride (B1165640) can favor nitration at the C4 position of the pyrazole ring first. cdnsciencepub.comcdnsciencepub.com Since the C4 position in the target molecule is already blocked by a nitro group, electrophilic attack would be directed towards the phenyl substituent.
Halogenation of the phenyl ring is another important functionalization reaction. While pyrazole rings are typically halogenated at the C4-position, this site is blocked in the target compound. researchgate.netresearchgate.net This makes electrophilic halogenation on the phenyl ring more feasible. Reagents like N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine atoms onto the phenyl ring, likely at the para position due to steric considerations. beilstein-archives.org The resulting aryl halides are exceptionally useful precursors for cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they can be readily applied to functionalize the C5-phenyl ring of the pyrazole, provided it is first converted to an aryl halide or triflate.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an aryl halide with an arylboronic acid. rsc.org A pre-functionalized (e.g., brominated) 5-(halophenyl)pyrazole derivative could be coupled with a wide range of boronic acids to introduce diverse aryl or heteroaryl substituents. rsc.orgnih.gov
Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This methodology could be used to introduce vinyl groups onto the C5-phenyl ring. For example, a 5-(iodophenyl)pyrazole derivative could react with various acrylates or styrenes in the presence of a palladium catalyst. researchgate.netacs.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org A 5-(halophenyl)pyrazole could be coupled with various alkynes, introducing an alkynyl moiety that can be further transformed. researchgate.netresearchgate.net
The following table outlines common cross-coupling methodologies applicable for the derivatization of a halogenated C5-phenyl ring on the pyrazole scaffold.
| Reaction Name | Substrates | Catalyst System | Base | Comments | Reference(s) |
| Suzuki-Miyaura | Aryl Halide (Br, I) + Arylboronic Acid | Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands (e.g., XPhos, SPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Forms a new C(sp²)-C(sp²) bond; tolerant of many functional groups. | rsc.orgrsc.orgnih.gov |
| Heck | Aryl Halide (Br, I) + Alkene | Pd(OAc)₂ or PdCl₂ with or without phosphine ligands | Et₃N, K₂CO₃ | Forms a new C(sp²)-C(sp²) bond (alkenylation). | researchgate.netacs.org |
| Sonogashira | Aryl Halide (I > Br) + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | Forms a new C(sp²)-C(sp) bond; provides access to alkynes. | libretexts.orgresearchgate.netresearchgate.net |
The search yielded information on various related pyrazole derivatives, including those with difluoromethyl, nitro, or phenyl substitutions. However, none of the available resources provide the specific characterization data for the requested molecule with the substituents at the 3, 4, and 5 positions of the pyrazole ring.
Therefore, it is not possible to generate the detailed and scientifically accurate article focusing solely on the advanced spectroscopic and structural characterization of "this compound" as per the provided outline. The necessary ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and HRMS data for this specific compound could not be located.
Advanced Spectroscopic and Structural Characterization of 3 Difluoromethyl 4 Nitro 5 Phenylpyrazole
High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pathway Analysis for Structural Confirmation
The structural elucidation of 3-Difluoromethyl-4-nitro-5-phenylpyrazole is significantly aided by mass spectrometry, which provides insights into its molecular weight and fragmentation pattern. The fragmentation pathway can be predicted based on the established behavior of related nitroaromatic and pyrazole (B372694) compounds. nih.govresearchgate.net
Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The most probable initial fragmentation step involves the cleavage of the C-N bond connecting the nitro group to the pyrazole ring, a common fragmentation pathway for nitroaromatic compounds. nih.govyoutube.com This would result in the loss of a nitro radical (•NO2) and the formation of a prominent [M - NO2]+ fragment.
Further fragmentation of the [M - NO2]+ ion is anticipated to involve the pyrazole ring and its substituents. Cleavage of the pyrazole ring can occur through various pathways, a known characteristic of this heterocyclic system. researchgate.net One possibility is the loss of a hydrogen cyanide (HCN) molecule, leading to the formation of a smaller, stable cationic species.
A plausible fragmentation pathway is summarized in the table below:
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Plausible Origin |
| M+• | [C10H7F2N3O2]+• | 255.05 | Molecular Ion |
| [M - NO2]+ | [C10H7F2N2]+ | 209.06 | Loss of •NO2 from the molecular ion |
| [M - NO2 - HCN]+ | [C9H6F2N]+ | 182.05 | Loss of HCN from the [M - NO2]+ fragment |
| [C6H5]+ | Phenyl cation | 77.04 | Cleavage of the bond between the pyrazole and phenyl rings |
This proposed fragmentation pattern, based on the principles of mass spectrometry and the known behavior of similar compounds, serves as a powerful tool for the structural confirmation of this compound. nih.govresearchgate.netyoutube.com
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of this compound.
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The table below lists the anticipated vibrational frequencies based on established data for similar chemical moieties. researchgate.netderpharmachemica.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-F (in CHF2) | Stretching | 1100 - 1000 | IR, Raman |
| N-O (in NO2) | Asymmetric Stretching | 1560 - 1520 | IR |
| N-O (in NO2) | Symmetric Stretching | 1355 - 1345 | IR |
| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |
| C=N (Pyrazole) | Stretching | 1550 - 1480 | IR, Raman |
| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |
| C-H (in CHF2) | Stretching | 3000 - 2900 | IR, Raman |
The presence and precise positions of these bands in the experimental IR and Raman spectra would serve to confirm the presence of the difluoromethyl, nitro, and phenylpyrazole functionalities within the molecule.
Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule, particularly concerning the rotational orientation of the phenyl group relative to the pyrazole ring. Different conformers can exhibit subtle shifts in their vibrational frequencies due to changes in steric interactions and electronic conjugation. libretexts.org
By comparing the experimental spectra with theoretical calculations for different possible conformations, it may be possible to determine the most stable arrangement of the molecule in the solid state or in solution. For instance, the frequencies of the C-C stretching mode between the two rings and the out-of-plane C-H bending modes of the phenyl group are often sensitive to the dihedral angle between the aromatic systems.
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on published data for analogous phenylpyrazole derivatives. iucr.orgcambridge.orgjournal-vniispk.rucardiff.ac.ukslideshare.net
A single-crystal X-ray diffraction study would yield a detailed three-dimensional model of the molecule. The table below presents expected values for key structural parameters based on data from similar compounds found in the Cambridge Structural Database.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C-F | C(difluoromethyl)-F | ~ 1.35 Å |
| C-N (nitro) | C(pyrazole)-N(nitro) | ~ 1.47 Å |
| N-O | N(nitro)-O | ~ 1.22 Å |
| C-C (inter-ring) | C(pyrazole)-C(phenyl) | ~ 1.48 Å |
| Bond Angles (°) | ||
| F-C-F | F-C(difluoromethyl)-F | ~ 109.5° |
| C-C-N (nitro) | C(pyrazole)-C(pyrazole)-N(nitro) | ~ 120° |
| O-N-O | O-N(nitro)-O | ~ 125° |
| Torsional Angle (°) | ||
| Dihedral Angle | C(pyrazole)-C(pyrazole)-C(phenyl)-C(phenyl) | 30 - 60° |
These values represent typical geometries for the respective functional groups and their interconnections.
The difluoromethyl group will adopt a tetrahedral geometry, while the nitro group is expected to be largely coplanar with the pyrazole ring to maximize electronic delocalization, although some minor twisting may occur. The precise solid-state conformation would also be influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice.
Supramolecular Architecture and Intermolecular Interactions in the Solid State
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of published studies on the single-crystal X-ray diffraction of this compound. Consequently, a detailed, experimentally verified description of its supramolecular architecture and specific intermolecular interactions in the solid state cannot be provided at this time.
The determination of a compound's crystal structure is a fundamental prerequisite for analyzing its solid-state arrangement. This experimental technique provides precise atomic coordinates, from which crucial information about molecular packing, hydrogen bonds, halogen bonds, π-π stacking, and other non-covalent interactions can be derived. Without such a study for this compound, any discussion of its crystal packing and the specific forces governing its three-dimensional assembly would be purely speculative.
While computational modeling could offer theoretical predictions regarding the compound's preferred conformation and potential intermolecular interactions, these would require experimental validation through techniques like X-ray crystallography.
Therefore, the following sections, which would typically detail the crystal system, space group, unit cell dimensions, and an analysis of intermolecular contacts, cannot be completed. The generation of data tables summarizing crystallographic data and hydrogen bond geometries is also not possible.
Further research, specifically the successful growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, is necessary to elucidate the empirical details of its supramolecular chemistry. Such a study would be a valuable contribution to the field of crystal engineering, particularly in understanding how the interplay of the difluoromethyl, nitro, and phenyl functional groups dictates the solid-state organization of this pyrazole derivative.
Computational and Theoretical Investigations of 3 Difluoromethyl 4 Nitro 5 Phenylpyrazole
Prediction of Spectroscopic Properties
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data:No calculated or experimental NMR data for this specific compound are available in the searched scientific literature.
Until research on the computational and theoretical properties of 3-Difluoromethyl-4-nitro-5-phenylpyrazole is conducted and published, a detailed article on this subject cannot be written.
Theoretical Vibrational Frequency Calculations for IR and Raman Spectra
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For a compound like this compound, theoretical calculations can provide a detailed assignment of vibrational modes, aiding in the interpretation of experimental spectra and offering insights into the molecule's structural characteristics. These calculations are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.com The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods, bringing them into closer agreement with experimental data. derpharmachemica.com
The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from the pyrazole (B372694) core, the phenyl ring, the nitro group, and the difluoromethyl group.
Expected Vibrational Modes for this compound:
Pyrazole Ring Vibrations: The pyrazole ring itself will exhibit a series of characteristic stretching and deformation modes. For instance, C=N and N-N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring deformation modes are typically observed at lower frequencies, often below 700 cm⁻¹. derpharmachemica.com
Phenyl Ring Vibrations: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also expected at lower wavenumbers.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically found around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. These bands are often intense in the IR spectrum.
Difluoromethyl Group (CHF₂) Vibrations: The CHF₂ group will have characteristic C-H and C-F stretching and bending modes. C-F stretching vibrations are typically strong in the IR spectrum and are expected in the 1000-1200 cm⁻¹ region.
A hypothetical table of calculated vibrational frequencies for this compound, based on typical values for similar structures, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |
| C-H stretching (Phenyl) | 3100-3000 | IR, Raman |
| C-H stretching (CHF₂) | 2980-2950 | IR, Raman |
| C=N stretching (Pyrazole) | ~1580 | IR, Raman |
| Asymmetric NO₂ stretching | ~1550 | IR |
| C=C stretching (Phenyl) | 1500-1450 | IR, Raman |
| Symmetric NO₂ stretching | ~1350 | IR |
| C-F stretching | 1150-1050 | IR |
| Pyrazole ring deformation | ~650 | IR, Raman |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can offer valuable insights into its conformational flexibility and intermolecular interactions.
Conformational Sampling and Dynamic Behavior
MD simulations can explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the phenyl group to the pyrazole ring. The dihedral angle between these two rings will fluctuate, and the simulation can reveal the most probable orientations. The difluoromethyl and nitro groups are also capable of rotational motion, which will be captured by the simulation. Analysis of the simulation trajectory can reveal the timescales of these motions and the preferred conformational states of the molecule.
Intermolecular Interactions in Different Environments (e.g., Solvent Effects)
The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent) to study these interactions. researchgate.net
In a polar solvent, the nitro group, with its partial negative charges on the oxygen atoms, is expected to form strong hydrogen bonds with solvent molecules. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors. These specific interactions will influence the solubility and reactivity of the compound. In nonpolar solvents, weaker van der Waals interactions will dominate. MD simulations can quantify the extent of these interactions by calculating radial distribution functions and coordination numbers, providing a detailed picture of the solvation shell around the molecule. researchgate.net The simulations can also reveal how the solvent affects the conformational preferences of the molecule.
Structure-Property Relationship Studies (Computational)
Computational methods are instrumental in establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these studies can predict its potential for applications in materials science and help understand its chemical behavior.
Prediction of Non-Linear Optical (NLO) Responses
Molecules with a significant difference in electron density distribution, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit large non-linear optical (NLO) responses. The presence of the electron-withdrawing nitro group and the phenyl ring in this compound suggests it may have interesting NLO properties.
Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations can be employed to compute these properties. researchgate.net For a molecule to have a non-zero β value, it must be non-centrosymmetric. The calculated hyperpolarizability values can be compared to those of known NLO materials to assess the potential of the compound for applications in optoelectronics.
Below is a hypothetical data table illustrating the kind of NLO properties that can be calculated for this compound and related compounds.
| Compound | Dipole Moment (Debye) | Polarizability (α₀) | First Hyperpolarizability (β₀) |
| This compound | 4.5 | 25.0 x 10⁻²⁴ esu | 15.0 x 10⁻³⁰ esu |
| 4-nitro-5-phenylpyrazole | 4.2 | 23.5 x 10⁻²⁴ esu | 12.8 x 10⁻³⁰ esu |
| 3-Difluoromethyl-5-phenylpyrazole | 2.8 | 24.2 x 10⁻²⁴ esu | 5.5 x 10⁻³⁰ esu |
Correlation Between Electronic Structure and Chemical Reactivity
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of tools to analyze this relationship.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the presence of the nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this molecule, the MEP would likely show a negative potential around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms would likely show a positive potential, indicating susceptibility to nucleophilic attack.
Mechanistic Insights into Fluorine's Electronic Influence
The electronic character of this compound is profoundly influenced by the strategic placement of a difluoromethyl (-CHF2) group at the 3-position of the pyrazole core. The two fluorine atoms, being the most electronegative elements, impart unique and powerful electronic effects that modulate the properties of the entire molecule. These effects are primarily understood through the concepts of induction, molecular orbital theory, and intramolecular interactions.
The dominant mechanism by which the difluoromethyl group influences the pyrazole ring is the negative inductive effect (-I). The high electronegativity of the fluorine atoms results in a strong polarization of the C-F bonds, drawing electron density away from the attached carbon atom. researchgate.net This effect is transmitted through the sigma bonds of the molecular framework, leading to a net withdrawal of electron density from the pyrazole ring system. This inductive pull is further compounded by the presence of the strongly electron-withdrawing nitro (-NO2) group at the 4-position. The synergy between the -CHF2 and -NO2 groups renders the pyrazole core significantly electron-deficient.
Computational studies on analogous fluorinated heterocyclic systems provide insight into the quantifiable effects on molecular orbitals. The introduction of fluoroalkyl groups is consistently shown to lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). mit.edu A lower LUMO energy indicates that the molecule is a better electron acceptor, enhancing its susceptibility to nucleophilic attack. For this compound, this electron-deficient nature is a critical determinant of its reactivity profile.
Furthermore, the -CHF2 group can act as a hydrogen bond donor. scienceopen.com The hydrogen atom on the difluoromethyl group is acidic and capable of forming hydrogen bonds, a property that can influence intermolecular interactions in various chemical environments. rsc.org This capacity for hydrogen bonding is a distinguishing feature compared to the non-hydrogen-bonding trifluoromethyl (-CF3) group. mdpi.com
Theoretical calculations, such as Density Functional Theory (DFT), are employed to visualize and quantify these electronic influences. Molecular Electrostatic Potential (MEP) maps of similar structures typically reveal a region of high positive potential (electron deficiency) around the pyrazole ring and the -CHF2 group, while negative potential is concentrated on the electronegative fluorine and oxygen atoms of the nitro group. nih.gov
To illustrate the impact of such fluorination, the following table presents representative computational data comparing a parent pyrazole structure to a fluorinated analogue, based on findings for similar classes of compounds.
| Property | Parent Phenylpyrazole (Illustrative) | Fluoroalkyl-Nitrophenylpyrazole (Illustrative) | Electronic Implication of Fluorination |
|---|---|---|---|
| HOMO Energy | -6.5 eV | -7.8 eV | Stabilization (lowering) of the highest occupied orbital, indicating electrons are more tightly bound. |
| LUMO Energy | -1.2 eV | -3.5 eV | Significant stabilization (lowering) of the lowest unoccupied orbital, increasing the molecule's electrophilicity. mit.edu |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | 4.3 eV | A reduced energy gap suggests increased potential for electronic transitions and higher reactivity. nih.gov |
| Dipole Moment | ~2.0 D | ~5.5 D | A substantial increase in molecular polarity due to the strong electron-withdrawing nature of the -CHF2 and -NO2 groups. |
Applications and Advanced Materials Research of the 3 Difluoromethyl 4 Nitro 5 Phenylpyrazole Scaffold
Contributions to Agrochemical Science
The 3-difluoromethyl-pyrazole moiety is a cornerstone in the development of modern agrochemicals. Numerous commercial pesticides incorporate this key structural feature, highlighting its importance in crop protection. Research has extensively focused on derivatives of this scaffold, leading to the discovery of potent fungicidal, insecticidal, and herbicidal agents.
Fungicidal Agent Research (Focus on Molecular Mechanism and Target Interaction)
Derivatives of the 3-difluoromethyl-pyrazole scaffold have emerged as a highly successful class of fungicides, primarily functioning as succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain, responsible for the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory process, leading to a severe deficit in cellular energy (ATP) and ultimately causing fungal death.
A notable example is the high antifungal activity of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, which has demonstrated greater efficacy against a range of phytopathogenic fungi than the commercial fungicide boscalid. acs.orgnih.gov This highlights the significance of the 3-difluoromethyl-pyrazole core in designing next-generation SDHI fungicides.
Insecticidal Agent Research (Focus on Molecular Mechanism and Target Interaction)
The broader class of phenylpyrazole insecticides, to which 3-difluoromethyl-4-nitro-5-phenylpyrazole belongs, is renowned for its potent insecticidal activity. The primary molecular target for this class of compounds is the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.
Phenylpyrazoles act as non-competitive antagonists of this channel. By binding to a site within the chloride ionophore, they block the influx of chloride ions into the neuron. This disruption of the inhibitory neurotransmitter GABA's function leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and eventual death of the insect.
The high selectivity of phenylpyrazole insecticides towards insects over mammals is attributed to differences in the receptor binding affinity between insect and mammalian GABA receptors. This selective toxicity is a key advantage in the development of effective and safer insecticides for agricultural use. Fipronil is a well-known example of a phenylpyrazole insecticide that operates via this mechanism.
Herbicidal Agent Research (Focus on Molecular Mechanism and Target Interaction)
While specific research on the herbicidal activity of this compound is not extensively documented, the pyrazole (B372694) scaffold is present in several classes of herbicides with well-defined molecular mechanisms. Two prominent targets for pyrazole-containing herbicides are protoporphyrinogen (B1215707) oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. PPO-inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, upon exposure to light, generates reactive oxygen species. These highly destructive molecules cause rapid lipid peroxidation of cell membranes, leading to cellular leakage and ultimately, plant death. acs.orgresearcher.life Phenylpyrazole derivatives have been designed and synthesized as PPO inhibitors, demonstrating potent herbicidal activity. acs.org
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols. These molecules are essential for carotenoid biosynthesis. By inhibiting HPPD, these herbicides prevent the formation of carotenoids, which are vital for protecting chlorophyll from photooxidation. The absence of carotenoids leads to the characteristic bleaching symptoms in susceptible plants, followed by growth arrest and necrosis. acs.orgnih.govtandfonline.com Several pyrazole derivatives have been identified as potent HPPD inhibitors, forming the basis for the development of new herbicides with favorable crop safety profiles. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies in Agrochemical Development
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of agrochemicals based on the 3-difluoromethyl-pyrazole scaffold. For fungicidal pyrazole carboxamides, SAR studies have revealed several key insights:
Amide Moiety: The nature of the substituent on the amide nitrogen significantly influences the antifungal activity. Aromatic and heteroaromatic rings are often preferred, with specific substitution patterns leading to enhanced efficacy.
Pyrazole Ring Substituents: The presence of the difluoromethyl group at the 3-position of the pyrazole ring is a critical determinant of fungicidal potency. Modifications at other positions of the pyrazole ring can also modulate activity.
The following table summarizes the fungicidal activity of selected 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi, illustrating the impact of structural modifications on efficacy.
Fungicidal Activity of Selected 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | R Group on Amide | Target Fungi | Activity Level |
|---|---|---|---|
| 9m | 2-(5-bromo-1H-indazol-1-yl)phenyl | Colletotrichum orbiculare, Rhizoctonia solani, Phytophthora infestans, Botrytis cinerea | Excellent |
| 9c | 2-(4-chlorophenyl)pyridin-3-yl | Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum | Good |
| 9h | 2-(1H-1,2,4-triazol-1-yl)phenyl | Fusarium moniliforme, Rhizoctonia solani | Moderate |
Integration in Materials Chemistry
The unique electronic and structural features of the this compound scaffold also make it an intriguing candidate for applications in materials science. The combination of an electron-donating phenyl group and electron-withdrawing nitro and difluoromethyl groups on the pyrazole ring creates a potential "push-pull" system, which is a key characteristic for materials with non-linear optical properties.
Development of Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications due to their fast response times and high damage thresholds.
The presence of both electron-donating and electron-withdrawing groups within a conjugated π-system can lead to significant intramolecular charge transfer upon excitation, which is a major contributor to the second-order NLO response. In the this compound scaffold, the phenyl group can act as an electron donor, while the nitro and difluoromethyl groups serve as strong electron acceptors. The pyrazole ring acts as a conjugated bridge facilitating this charge transfer.
While direct experimental studies on the NLO properties of this compound are limited, research on other pyrazole and pyrazoline derivatives has shown promising results. For instance, the introduction of a nitro group has been shown to enhance the NLO properties of pyrazoline derivatives. researchgate.net Theoretical studies on various pyrazole derivatives have also predicted significant hyperpolarizability values, suggesting their potential as NLO materials.
Further research, including synthesis of specific derivatives and characterization of their NLO properties using techniques like the Z-scan method, is necessary to fully evaluate the potential of the this compound scaffold in the development of advanced NLO materials. The tunability of the electronic properties through substitution on the phenyl ring offers a promising avenue for designing molecules with tailored NLO responses.
Ligand Design in Coordination Chemistry for Metal Complexes
The pyrazole nucleus is a well-established and versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. researchgate.netresearchgate.netacs.org The two adjacent nitrogen atoms in the pyrazole ring can act as effective coordination sites, allowing the molecule to function as a monodentate or a bridging bidentate ligand. The specific substituents on the this compound scaffold—the difluoromethyl, nitro, and phenyl groups—are expected to significantly modulate its electronic and steric properties, thereby influencing the stability, geometry, and functionality of the resulting metal complexes.
The electron-withdrawing nature of both the 4-nitro group and the 3-difluoromethyl group decreases the electron density on the pyrazole ring. rsc.orgnih.gov This reduction in basicity of the nitrogen donor atoms can influence the strength of the metal-ligand bond. However, the oxygen atoms of the nitro group may also participate in coordination, potentially acting as a secondary binding site to form chelate rings or to bridge multiple metal centers, leading to the formation of coordination polymers. For instance, related nitropyrazole ligands, such as 3,5-dimethyl-4-nitropyrazole, have been successfully used to create polynuclear copper(I) complexes. acs.org
The phenyl group at the C5 position introduces steric bulk, which can be used to control the coordination number and geometry around the metal center. Furthermore, this aromatic ring can engage in π-π stacking interactions, which can help stabilize the crystal packing of the metal complex. The difluoromethyl (CF2H) group, while primarily an electronic influencer, can also participate in weak hydrogen bonding (C-H···X), further directing the assembly of the coordination compounds. researchgate.net
Table 1: Predicted Influence of Substituents on Ligand Properties of this compound
| Substituent Group | Position | Expected Effect on Coordination Behavior |
| Phenyl | C5 | Introduces steric hindrance; enables π-π stacking interactions; influences solubility. |
| Nitro | C4 | Strong electron-withdrawing effect, reducing ligand basicity; potential secondary coordination site (O-donor). |
| Difluoromethyl | C3 | Electron-withdrawing effect, modulating electronics; potential for weak hydrogen bonding (C-H donor). |
Role in Supramolecular Chemistry and Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. The this compound molecule is endowed with multiple functional groups capable of participating in a variety of non-covalent interactions, making it a promising candidate for the construction of complex supramolecular assemblies. mdpi.com
The primary interactions governing the self-assembly of this molecule would be hydrogen bonding and π-π stacking. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of robust one-, two-, or three-dimensional networks.
The phenyl substituent provides a platform for π-π stacking interactions, which are crucial for organizing molecules in the solid state. rsc.org Additionally, the difluoromethyl group can act as a weak hydrogen bond donor, and the fluorine atoms can act as weak acceptors, adding further control over the crystal packing. The interplay of these varied interactions allows for the rational design of crystalline materials. The study of related pyrazole-based motifs has demonstrated their utility in guiding the formation of distinct J-aggregates and H-aggregates in supramolecular polymerization. rsc.org
Table 2: Potential Non-Covalent Interactions for Crystal Engineering
| Interaction Type | Donor | Acceptor | Potential Role in Assembly |
| Hydrogen Bond | Pyrazole N-H | Nitro O | Primary structure-directing interaction, forming chains or sheets. |
| Hydrogen Bond | C-H (Difluoromethyl) | Nitro O / Pyrazole N | Secondary interaction, reinforcing the primary network. |
| π-π Stacking | Phenyl Ring | Phenyl Ring / Pyrazole Ring | Directs columnar or layered packing arrangements. |
| Halogen Bond | - | Fluorine (Difluoromethyl) | Potential for interaction with halogen bond donors in co-crystals. |
Role as a Versatile Synthetic Intermediate
Beyond its potential in materials science, the this compound scaffold is a valuable synthetic intermediate, offering multiple reaction sites for the construction of more complex molecules.
Building Block for the Construction of Complex Organic Architectures
The pyrazole core is a "privileged scaffold" in medicinal chemistry and agrochemistry, appearing in numerous bioactive compounds. nih.govmdpi.com The functional groups on this specific pyrazole derivative provide handles for extensive chemical modification.
The nitro group is arguably the most versatile functional moiety on the ring for synthetic transformations. Its facile reduction to an amino group opens up a vast array of subsequent reactions. The resulting 4-aminopyrazole can undergo diazotization, acylation, or condensation reactions to build larger and more complex molecular architectures. Nitropyrazoles are recognized as important intermediates in the synthesis of pharmaceuticals, pesticides, and energetic materials. guidechem.comnih.gov
The phenyl ring can be modified via electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can alter the molecule's properties or serve as points for further elaboration. The development of regioselective C-H activation methods for 4-nitropyrazoles further expands the possibilities for functionalization. acs.org
Precursor for Novel Heterocyclic Ring Systems
The strategic placement of functional groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. The key transformation is the chemical reduction of the 4-nitro group to a 4-amino group. The resulting 4-amino-5-phenylpyrazole derivative contains vicinal amino and nitrogen functionalities, which is a classic precursor for annulation reactions to form a second ring.
This synthetic strategy is a well-established method for creating fused pyrazole systems, which are of great interest in medicinal chemistry. osi.lvresearchgate.net For instance, condensation of the 4-aminopyrazole intermediate with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyls, or other bifunctional electrophiles can lead to the formation of a variety of fused heterocycles. This approach provides a modular and efficient route to novel chemical entities with potential biological activity.
Table 3: Examples of Potential Fused Heterocyclic Systems from 4-Amino-3-difluoromethyl-5-phenylpyrazole
| Reagent Class | Resulting Fused Ring System |
| β-Ketoesters | Pyrazolo[3,4-b]pyridines |
| 1,3-Diketones | Pyrazolo[3,4-b]pyridines |
| Malonates | Pyrazolo[3,4-d]pyrimidinones |
| Isothiocyanates | Pyrazolo[3,4-d]pyrimidines |
| α-Haloketones | Pyrazolo[4,3-b]pyridines |
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Methodologies for Synthesis
The synthesis of functionalized pyrazoles is an area where green chemistry principles can be impactful. nih.govbenthamdirect.comresearchgate.netthieme-connect.comnih.gov Future research should prioritize the development of environmentally benign synthetic routes to 3-Difluoromethyl-4-nitro-5-phenylpyrazole.
Traditional synthetic methods for pyrazoles often rely on volatile organic solvents and stoichiometric reagents. benthamdirect.com Future efforts should focus on solvent-free reaction conditions, potentially utilizing microwave-assisted organic synthesis (MAOS) or grinding techniques to promote reactions. nih.gov The exploration of heterogeneous catalysts, which can be easily recovered and reused, would also represent a significant advance in the sustainable production of this compound. nih.govresearchgate.net
The principles of atom economy and resource efficiency should guide the design of new synthetic pathways. nih.gov Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, offer an elegant solution for minimizing waste and improving efficiency. nih.gov The development of a one-pot synthesis for this compound from readily available starting materials would be a primary goal in this area.
Exploration of Novel Reaction Pathways and Functionalization Strategies
The existing functionalities on this compound offer multiple avenues for further chemical modification. The nitro group, for instance, is a versatile functional handle that can be reduced to an amine, opening up a vast array of subsequent derivatization possibilities. The phenyl ring can be subjected to electrophilic substitution reactions to introduce further diversity. Future research should systematically explore these transformations to build a library of novel derivatives with potentially interesting properties.
Advanced Theoretical and Computational Modeling for Predictive Design
In the absence of empirical data, computational modeling can provide valuable insights into the properties and potential applications of this compound. nih.govnih.govcolorado.edu Density functional theory (DFT) calculations can be employed to predict its molecular geometry, electronic properties, and spectroscopic signatures. Molecular docking simulations could be used to explore its potential as a ligand for various biological targets, guiding future experimental work in drug discovery. nih.gov
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
To accelerate the exploration of this compound and its derivatives, high-throughput experimentation (HTE) and automated synthesis platforms could be employed. nih.gov These technologies would enable the rapid screening of reaction conditions and the synthesis of a large number of analogs for structure-activity relationship (SAR) studies. The use of flow chemistry, in particular, could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com
Discovery of Underexplored Applications in Specialized Chemical Fields
The unique combination of functional groups in this compound suggests potential applications in several specialized fields. The pyrazole core is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities. orientjchem.orgglobalresearchonline.net The presence of a difluoromethyl group can enhance metabolic stability and binding affinity, making this compound a candidate for screening in medicinal chemistry programs. Furthermore, the nitro and phenyl groups could impart interesting photophysical or material properties, suggesting potential applications in materials science as organic electronics or nonlinear optical materials.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-difluoromethyl-4-nitro-5-phenylpyrazole, and how can reaction conditions be optimized?
- The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via multi-step functionalization of preformed pyrazole cores. For example, fluorinated pyrazoles like O-1302 (a 1,5-diarylpyrazole) are synthesized using stepwise modifications, including nucleophilic substitution and nitration . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nitro-group introduction.
- Temperature control : Nitration reactions typically require low temperatures (0–5°C) to avoid side reactions.
- Purification : Silica gel chromatography is critical for isolating intermediates, as seen in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/19F NMR : To confirm the positions of difluoromethyl and nitro groups. Fluorine NMR (δ -110 to -130 ppm) is particularly useful for tracking CF2 groups .
- LC-MS/HPLC : Ensures purity and monitors reaction progress, as demonstrated in the analysis of trifluoromethylpyrazole derivatives .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of the pyrazole ring and substituent alignment, as shown for dihydropyrazole intermediates .
Q. How does the electronic nature of substituents (difluoromethyl, nitro, phenyl) influence reactivity?
- The nitro group is strongly electron-withdrawing, directing electrophilic attacks to meta/para positions. The difluoromethyl group (-CF2H) enhances stability via inductive effects but may sterically hinder certain reactions. Comparative studies on trifluoromethylpyrazoles suggest that electron-withdrawing substituents reduce nucleophilic substitution rates but favor electrophilic aromatic substitution .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in functionalizing this compound?
- Regioselectivity in electrophilic substitutions (e.g., halogenation) is governed by the electron-deficient pyrazole core. Computational studies (DFT) can model charge distribution, revealing preferential attack at the C-4 position due to nitro-group activation. Experimental validation via isotopic labeling or kinetic studies is recommended, as applied to related pyrazolyl-triazole hybrids .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase-2 or antimicrobial targets) using software like AutoDock. Pyrazole derivatives with nitro groups have shown affinity for bacterial enzyme active sites in docking studies .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs, such as antimicrobial pyrazolines .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic nitration steps.
- Byproduct management : Nitro-group reduction or defluorination may occur under high-temperature conditions. Strategies include:
- Catalytic additives : Use of Cu(I) to suppress side reactions in trifluoromethylpyrazole syntheses .
- In-situ monitoring : FTIR or Raman spectroscopy detects intermediates, enabling real-time adjustments .
Q. How do structural modifications (e.g., replacing nitro with cyano groups) impact physicochemical properties?
- Nitro → Cyano substitution : Reduces molecular weight and polar surface area (PSA), enhancing membrane permeability. Comparative studies on pyrazole-3-carbonitriles show improved logP values but reduced hydrogen-bonding capacity .
- Thermal stability : TGA/DSC analyses reveal that nitro groups decrease decomposition temperatures compared to cyano analogs .
Key Considerations for Researchers
- Safety : Nitration reactions pose explosion risks; strict temperature control and small-scale trials are advised .
- Biological assays : Prioritize in vitro models (e.g., broth microdilution for antimicrobial testing) before in vivo studies .
- Structural analogs : Compare with 5-(4-fluorophenyl)pyrazoles to assess substituent effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
